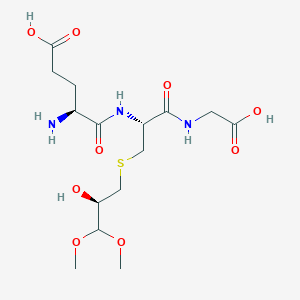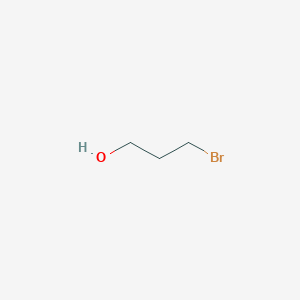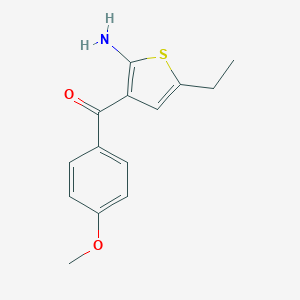
Glutathiolactaldehyde dimethylacetal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glutathiolactaldehyde dimethylacetal (GSH-LA-DMAC) is a novel compound that has gained significant attention in scientific research. It is a derivative of glutathione, a tripeptide composed of cysteine, glycine, and glutamate, which is a crucial antioxidant in the body. GSH-LA-DMAC has been shown to have potent antioxidant and anti-inflammatory properties, making it a promising candidate for various applications in the biomedical field.
Mecanismo De Acción
Glutathiolactaldehyde dimethylacetal exerts its antioxidant and anti-inflammatory effects by increasing the levels of intracellular glutathione and activating various antioxidant enzymes. It also has the ability to scavenge free radicals and reduce oxidative stress, which can lead to cell damage and inflammation.
Efectos Bioquímicos Y Fisiológicos
Glutathiolactaldehyde dimethylacetal has been shown to have a wide range of biochemical and physiological effects. It can reduce oxidative stress and inflammation, improve immune function, protect against DNA damage, and enhance cellular metabolism. Moreover, it has been shown to have a protective effect on the cardiovascular system, reducing the risk of heart disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Glutathiolactaldehyde dimethylacetal is its potent antioxidant and anti-inflammatory properties, making it a valuable tool for studying oxidative stress and inflammation in cells and tissues. However, its synthesis can be challenging, and it may not be readily available for use in all laboratories.
Direcciones Futuras
There are several future directions for research on Glutathiolactaldehyde dimethylacetal. One potential application is in the development of new therapies for various diseases, including cancer, neurodegenerative diseases, and cardiovascular disease. Additionally, further research is needed to understand the optimal dosing and administration of Glutathiolactaldehyde dimethylacetal for various applications. Furthermore, studies are needed to investigate the potential side effects and safety of Glutathiolactaldehyde dimethylacetal in humans.
In conclusion, Glutathiolactaldehyde dimethylacetal is a promising compound with potent antioxidant and anti-inflammatory properties. It has the potential to be used in various scientific fields, including the development of new therapies for various diseases. Further research is needed to fully understand its mechanisms of action and potential applications.
Métodos De Síntesis
Glutathiolactaldehyde dimethylacetal can be synthesized by reacting glutathione with lactaldehyde and dimethylacetal under specific reaction conditions. The resulting compound has a unique structure that allows it to scavenge free radicals and protect cells from oxidative stress.
Aplicaciones Científicas De Investigación
Glutathiolactaldehyde dimethylacetal has been extensively studied for its potential applications in various scientific fields. It has been shown to have a protective effect against oxidative stress-induced damage in cells and tissues. Moreover, it has been demonstrated to have a beneficial effect on the immune system, reducing inflammation and improving immune function.
Propiedades
Número CAS |
142565-25-1 |
|---|---|
Nombre del producto |
Glutathiolactaldehyde dimethylacetal |
Fórmula molecular |
C15H27N3O9S |
Peso molecular |
425.5 g/mol |
Nombre IUPAC |
(4S)-4-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(2R)-2-hydroxy-3,3-dimethoxypropyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H27N3O9S/c1-26-15(27-2)10(19)7-28-6-9(14(25)17-5-12(22)23)18-13(24)8(16)3-4-11(20)21/h8-10,15,19H,3-7,16H2,1-2H3,(H,17,25)(H,18,24)(H,20,21)(H,22,23)/t8-,9-,10-/m0/s1 |
Clave InChI |
UVUSROHYPRFJQX-GUBZILKMSA-N |
SMILES isomérico |
COC([C@H](CSC[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)N)O)OC |
SMILES |
COC(C(CSCC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N)O)OC |
SMILES canónico |
COC(C(CSCC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N)O)OC |
Otros números CAS |
142565-25-1 |
Secuencia |
EXG |
Sinónimos |
GLADMA glutathiolactaldehyde dimethylacetal glutathiolactaldehyde dimethylacetal, (S)-isomer N-(N-gamma-glutamyl-S-(3,3-dimethoxy-2-hydroxypropyl)cysteinyl)glycine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-(7-chloroquinolin-4-yl)-N-[2-[(7-chloroquinolin-4-yl)amino]ethyl]ethane-1,2-diamine](/img/structure/B121425.png)
![(1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane](/img/structure/B121435.png)

![2,2-Dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B121445.png)


![5-[(2S)-2-Aminopropyl]-2-methoxybenzenesulfonamide;hydrochloride](/img/structure/B121453.png)






